molecular formula C9H16ClN B13968811 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane

2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane

Cat. No.: B13968811
M. Wt: 173.68 g/mol
InChI Key: ZJTBGPZRVBMKEI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chlorine atom and a methyl group in the structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often incorporate advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atom, while oxidation reactions may produce oxidized derivatives of the original compound.

Scientific Research Applications

2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These studies aim to identify compounds with therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound is used in the development of new materials and chemical products. Its reactivity and structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other spiro compounds.

Properties

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

2-(chloromethyl)-6-methyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H16ClN/c1-11-3-2-9(7-11)4-8(5-9)6-10/h8H,2-7H2,1H3

InChI Key

ZJTBGPZRVBMKEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)CCl

Origin of Product

United States

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